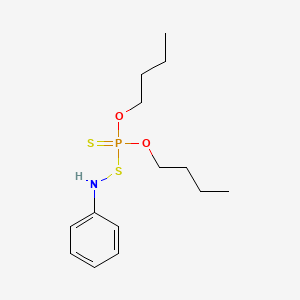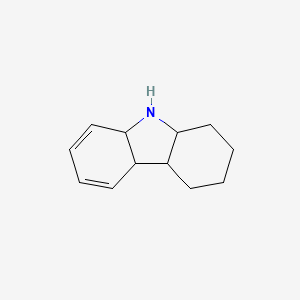
S-Nitrosopenicillamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Nitrosopenicillamine is a compound belonging to the class of S-nitrosothiols, which are known for their ability to release nitric oxide. Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response . This compound is particularly notable for its stability and reactivity, making it a valuable tool in both research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Nitrosopenicillamine typically involves the nitrosation of penicillamine. This process can be carried out under acidic conditions using nitrous acid or sodium nitrite as the nitrosating agent . The reaction is generally performed at low temperatures to prevent the decomposition of the nitrosothiol group.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitrosation reactions under controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: S-Nitrosopenicillamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides and other oxidized products.
Reduction: The nitrosothiol group can be reduced to release nitric oxide.
Substitution: It reacts with nucleophiles such as amines, thiols, and phosphines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents like ascorbate and thiols.
Substitution: Nucleophiles such as primary, secondary, and tertiary amines, as well as thiols and phosphines.
Major Products Formed:
Oxidation: Disulfides and other oxidized derivatives.
Reduction: Nitric oxide and the corresponding thiol.
Substitution: N-nitrosamines and other substituted products.
Scientific Research Applications
S-Nitrosopenicillamine has a wide range of applications in scientific research:
Mechanism of Action
S-Nitrosopenicillamine exerts its effects primarily through the release of nitric oxide. The nitric oxide released from this compound can interact with various molecular targets, including:
Soluble Guanylyl Cyclase (sGC): Activation of sGC leads to the production of cyclic GMP, which mediates vasodilation and other physiological effects.
Proteins and Enzymes: Nitric oxide can modify proteins through S-nitrosylation, affecting their function and activity.
Cell Signaling Pathways: Nitric oxide influences various signaling pathways, including those involved in inflammation, apoptosis, and cell proliferation.
Comparison with Similar Compounds
S-Nitrosopenicillamine can be compared with other S-nitrosothiols, such as:
S-Nitrosoglutathione (GSNO): Another nitric oxide donor with similar properties but different stability and reactivity profiles.
S-Nitrosocysteine (CysNO): Known for its role in protein S-nitrosylation and signaling.
S-Nitrosocaptopril: A nitric oxide donor with potential therapeutic applications in cardiovascular diseases.
Uniqueness: this compound is unique due to its high stability and reactivity, making it a versatile tool in both research and therapeutic contexts. Its ability to release nitric oxide under controlled conditions allows for precise modulation of nitric oxide levels in various applications .
Properties
CAS No. |
73466-15-6 |
|---|---|
Molecular Formula |
C5H10N2O3S |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
(2S)-2-amino-3-methyl-3-nitrososulfanylbutanoic acid |
InChI |
InChI=1S/C5H10N2O3S/c1-5(2,11-7-10)3(6)4(8)9/h3H,6H2,1-2H3,(H,8,9)/t3-/m0/s1 |
InChI Key |
QLPXHECKUSZTMH-VKHMYHEASA-N |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)SN=O |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SN=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



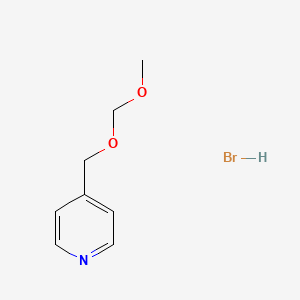
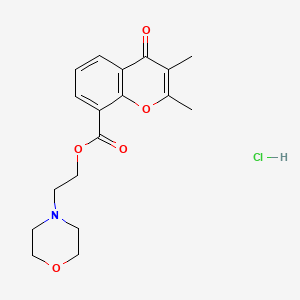

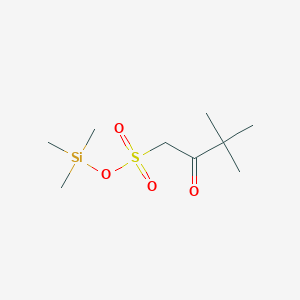
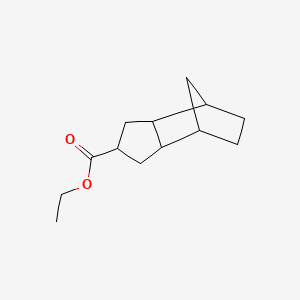
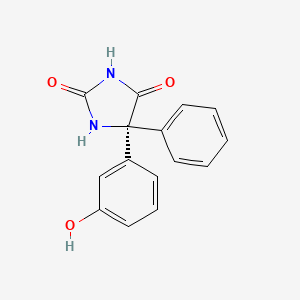
![ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14466320.png)
![1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene](/img/structure/B14466325.png)


![[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid](/img/structure/B14466335.png)
